molecular formula C18H14N2O4 B8420613 methyl 3-(6-formyl-4-oxoquinazolin-3(4H)-yl)-4-methylbenzoate

methyl 3-(6-formyl-4-oxoquinazolin-3(4H)-yl)-4-methylbenzoate

Cat. No. B8420613
M. Wt: 322.3 g/mol
InChI Key: QOCKUMWWCDHMDJ-UHFFFAOYSA-N
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Patent
US07696215B2

Procedure details

To a mixture of methyl 3-[6-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]-4-oxoquinazolin-3(4H)-yl]-4-methylbenzoate (1.11 g) and sodium periodate (1.24 g) in THF (20 ml) and water (6 ml) was added 2.5% wt solution of osmium tetroxide in tert-butanol (0.34 ml). The reaction was stirred at room temperature for 72 hours, diluted with THF (30 ml) and the precipitate removed by filtration. The resultant solution was concentrated and the residue dissolved in ethyl acetate, washed water/brine mixture, 10% aqueous solution of sodium thiosulfate (×2) and brine. The organic layers were concentrated to give a solid which was triturated with iso-hexane and collected by filtration to give methyl 3-(6-formyl-4-oxoquinazolin-3(4H)-yl)-4-methylbenzoate as a solid (0.54 g). NMR Spectrum: (DMSOd6) 2.21 (s, 3H), 3.88 (s, 3H), 7.64 (d, 1H), 7.93 (d, 1H), 8.05 (m, 1H), 8.11 (d, 1H), 8.32 (m, 1H), 8.48 (s, 1H), 8.77 (d, 1H), 10.19 (s, 1H); Mass Spectrum: M+H+ 323.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)/C=C/[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][N:13]([C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=1[CH3:29])[C:22]([O:24][CH3:25])=[O:23])[C:12]2=[O:30])(C)(C)C.I([O-])(=O)(=O)=O.[Na+].C1C[O:41][CH2:40]C1>O.C(O)(C)(C)C.[Os](=O)(=O)(=O)=O>[CH:40]([C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][N:13]([C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=1[CH3:29])[C:22]([O:24][CH3:25])=[O:23])[C:12]2=[O:30])=[O:41] |f:1.2|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(/C=C/C=1C=C2C(N(C=NC2=CC1)C=1C=C(C(=O)OC)C=CC1C)=O)=O
Name
Quantity
1.24 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.34 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
washed water/brine mixture, 10% aqueous solution of sodium thiosulfate (×2) and brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with iso-hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(=O)C=1C=C2C(N(C=NC2=CC1)C=1C=C(C(=O)OC)C=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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